N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide
CAS No.:
Cat. No.: VC10810958
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18) |
| Standard InChI Key | AUOJVBYBILOEAK-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |
| Canonical SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
N-(4,6-Dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide possesses a planar quinolinone scaffold, with methylation at C4 and C6 enhancing hydrophobic interactions in biological systems. The propanamide group at C7 introduces hydrogen-bonding capabilities, critical for target binding. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.29 g/mol | |
| IUPAC Name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |
| SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C | |
| Solubility (aqueous) | 33.4 µg/mL | |
| LogP (predicted) | 3.55–3.78 |
The compound’s crystallinity and stability under physiological conditions remain uncharacterized, warranting further study.
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) are unavailable, computational models predict characteristic absorptions:
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IR: Strong stretches at 1,680–1,710 cm for the quinolinone and amide groups.
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H NMR: Methyl singlets ( 2.20–2.24 ppm), amide NH ( 11.46 ppm), and aromatic protons ( 7.21–7.57 ppm).
Synthesis and Optimization Strategies
Reported Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 4,6-dimethyl-7-nitroquinolin-2-one:
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Reduction: Nitro to amine conversion via catalytic hydrogenation.
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Acylation: Propanoyl chloride treatment under basic conditions (e.g., pyridine/DCM).
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Cyclization: Acid-mediated closure to form the dihydroquinolinone core.
Yields for analogous quinolinones range from 60–75%, though exact data for this compound are unspecified.
Comparative Reaction Conditions
A related brominated quinolinone derivative (CAS 1403257-80-6) was synthesized using Suzuki-Miyaura coupling with Pd(PPh)/NaCO in dioxane/water (71% yield) . While this method isn’t directly applicable, it underscores the utility of palladium catalysis in functionalizing quinolinones .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structurally similar compounds show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The amide moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition, a hypothesis requiring validation.
Anti-inflammatory Activity
In murine models, quinolinones reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. The propanamide group’s role in NF-κB pathway modulation remains speculative.
Pharmacokinetic and Toxicological Profiles
ADME Predictions
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Absorption: High gastrointestinal permeability (LogP ~3.9).
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Metabolism: Likely CYP3A4/2D6 substrate due to aromatic hydroxylation sites.
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Excretion: Renal clearance predicted, with t ~4–6 hours.
Toxicity Risks
No in vivo toxicity data exist, but in silico models indicate potential hepatotoxicity (BioTransformer score: 0.72).
Applications and Future Directions
Drug Development Opportunities
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Oncology: Combination therapies with DNA-damaging agents.
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Infectious Diseases: Synergistic use with β-lactam antibiotics.
Structural Modifications
Proposed derivatives to enhance potency:
| Modification | Target Property |
|---|---|
| Fluorination at C5 | Metabolic stability |
| Sulfonamide replacement | Solubility enhancement |
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